Cas no 54057-65-7 (4-(methoxyacetyl)aminobenzoic Acid)

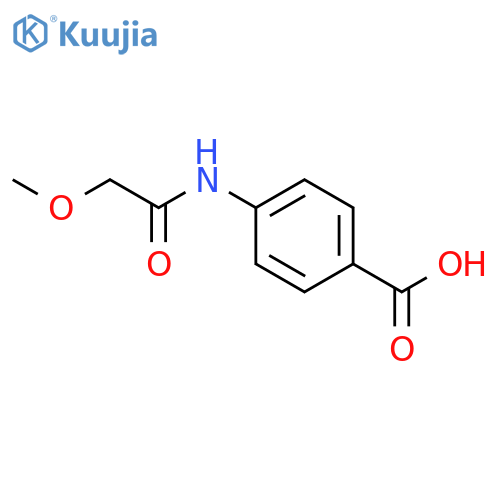

54057-65-7 structure

商品名:4-(methoxyacetyl)aminobenzoic Acid

CAS番号:54057-65-7

MF:C10H11NO4

メガワット:209.198642969131

MDL:MFCD08443615

CID:1086589

PubChem ID:9078965

4-(methoxyacetyl)aminobenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-Methoxyacetamido)benzoic acid

- 4-[(2-methoxyacetyl)amino]benzoic acid

- 4-[(methoxyacetyl)amino]benzoic acid

- 4-[(methoxyacetyl)amino]benzoic acid(SALTDATA: FREE)

- 4-(2-methoxyacetylamino)benzoic acid

- AC1PJSLW

- AG-F-86663

- CTK4J9420

- MolPort-000-670-325

- SureCN5009752

- DB-294990

- DTXSID40429296

- BS-38123

- 54057-65-7

- SCHEMBL5009752

- CS-0360044

- 4-(2-Methoxyacetamido)benzoicacid

- Z85880435

- MFCD08443615

- AKOS000128318

- 4-(methoxyacetyl)aminobenzoic Acid

-

- MDL: MFCD08443615

- インチ: InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)

- InChIKey: QKEARDCGZKOBMV-UHFFFAOYSA-N

- ほほえんだ: COCC(=O)NC1=CC=C(C=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 209.06900

- どういたいしつりょう: 209.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 75.63000

- LogP: 1.04270

4-(methoxyacetyl)aminobenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M269900-100mg |

4-[(methoxyacetyl)amino]benzoic Acid |

54057-65-7 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | M269900-50mg |

4-[(methoxyacetyl)amino]benzoic Acid |

54057-65-7 | 50mg |

$ 50.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1256011-5g |

4-[(methoxyacetyl)amino]benzoic acid |

54057-65-7 | 95% | 5g |

$315 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1256011-5g |

4-[(methoxyacetyl)amino]benzoic acid |

54057-65-7 | 95% | 5g |

$315 | 2025-02-20 | |

| A2B Chem LLC | AG23195-1g |

4-(2-Methoxyacetamido)benzoic acid |

54057-65-7 | 95% | 1g |

$61.00 | 2024-04-19 | |

| A2B Chem LLC | AG23195-5g |

4-(2-Methoxyacetamido)benzoic acid |

54057-65-7 | 95% | 5g |

$212.00 | 2024-04-19 | |

| TRC | M269900-500mg |

4-[(methoxyacetyl)amino]benzoic Acid |

54057-65-7 | 500mg |

$ 80.00 | 2022-06-04 | ||

| 1PlusChem | 1P00DDH7-5g |

4-[(methoxyacetyl)amino]benzoic acid |

54057-65-7 | 95% | 5g |

$240.00 | 2025-02-26 | |

| 1PlusChem | 1P00DDH7-1g |

4-[(methoxyacetyl)amino]benzoic acid |

54057-65-7 | 95% | 1g |

$72.00 | 2025-02-26 | |

| OTAVAchemicals | 7014400393-250MG |

4-(2-methoxyacetamido)benzoic acid |

54057-65-7 | 95% | 250MG |

$173 | 2023-07-06 |

4-(methoxyacetyl)aminobenzoic Acid 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

54057-65-7 (4-(methoxyacetyl)aminobenzoic Acid) 関連製品

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54057-65-7)4-(methoxyacetyl)aminobenzoic Acid

清らかである:99%

はかる:5g

価格 ($):169